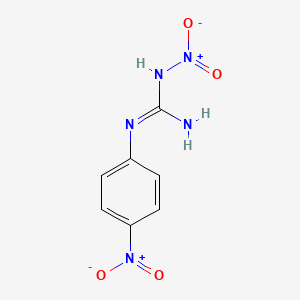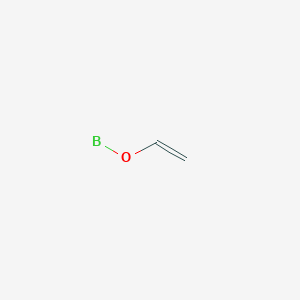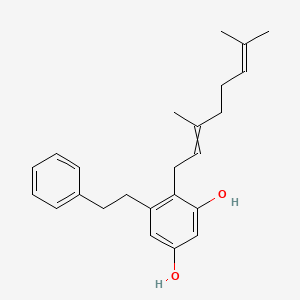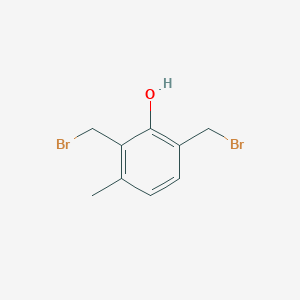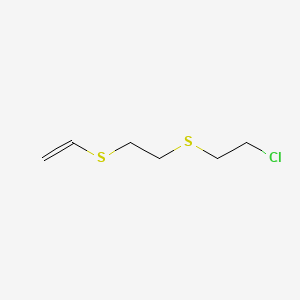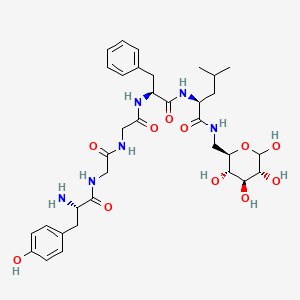
6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose is a complex organic compound that belongs to the class of glycopeptides It is characterized by the presence of a glucopyranose ring linked to a peptide chain composed of tyrosine, glycine, phenylalanine, and leucine residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose typically involves multiple steps, starting with the protection of functional groups on the glucopyranose ring. The peptide chain is synthesized separately using solid-phase peptide synthesis (SPPS) techniques. The final step involves the coupling of the peptide chain to the glucopyranose ring through a glycosidic bond. Common reagents used in this synthesis include protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), as well as coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow synthesis techniques to enhance efficiency. The use of automated peptide synthesizers and advanced purification methods such as high-performance liquid chromatography (HPLC) is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: The disulfide bonds in the peptide chain can be reduced to thiols.
Substitution: The hydroxyl groups on the glucopyranose ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dopaquinone and other oxidized derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Formation of azido or thiol-substituted glucopyranose derivatives.
Applications De Recherche Scientifique
6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycopeptide synthesis and glycosidic bond formation.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of 6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose involves its interaction with specific molecular targets and pathways. The peptide chain can bind to receptors on the cell surface, triggering intracellular signaling cascades. The glucopyranose ring can enhance the compound’s stability and bioavailability. Key pathways involved include the MAPK/ERK pathway and the PI3K/Akt pathway, which are critical for cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Deoxy-6-amino-D-glucopyranose: A simpler derivative with an amino group at the C-6 position.
6-Deoxy-6-(phenylalanylleucylamino)-D-glucopyranose: A related compound with a shorter peptide chain.
Uniqueness
6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose is unique due to its longer peptide chain and the presence of multiple amino acid residues, which confer distinct biochemical properties and potential therapeutic applications. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C34H48N6O11 |
|---|---|
Poids moléculaire |
716.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methyl-N-[[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]pentanamide |
InChI |
InChI=1S/C34H48N6O11/c1-18(2)12-23(32(48)37-15-25-28(44)29(45)30(46)34(50)51-25)40-33(49)24(14-19-6-4-3-5-7-19)39-27(43)17-36-26(42)16-38-31(47)22(35)13-20-8-10-21(41)11-9-20/h3-11,18,22-25,28-30,34,41,44-46,50H,12-17,35H2,1-2H3,(H,36,42)(H,37,48)(H,38,47)(H,39,43)(H,40,49)/t22-,23-,24-,25+,28+,29-,30+,34?/m0/s1 |
Clé InChI |
RXDMDJONCYNGLE-GHKFKJOGSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canonique |
CC(C)CC(C(=O)NCC1C(C(C(C(O1)O)O)O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


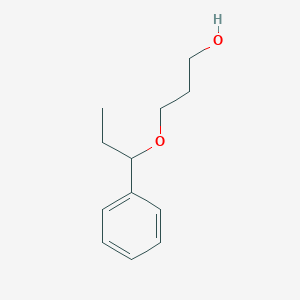
![N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine](/img/structure/B14288550.png)
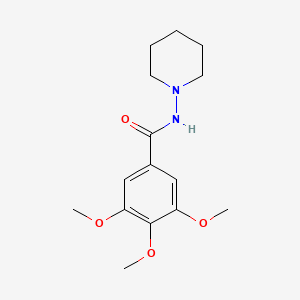

![2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14288569.png)
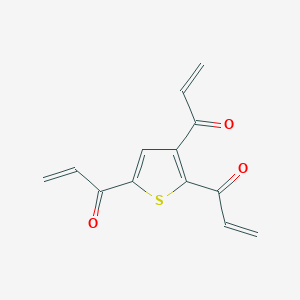
![3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14288574.png)
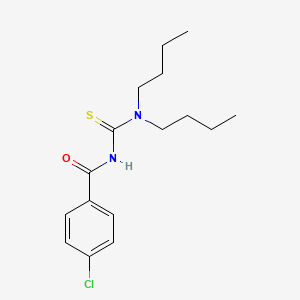
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
